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Compound of Interest

Compound Name: Metacetamol

Cat. No.: B1676320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-

hydroxyacetanilide (also known as metacetamol or N-acetyl-m-aminophenol, AMAP). It

includes quantitative physicochemical data, detailed experimental protocols for its synthesis

and analysis, and visualizations of its metabolic pathway and experimental workflows. This

document is intended to serve as a key resource for professionals in research and drug

development.

Core Chemical and Physical Properties
3-Hydroxyacetanilide is a regioisomer of the common analgesic paracetamol (4-

hydroxyacetanilide). While it exhibits analgesic properties, it is noted for its significantly lower

toxicity, making it a compound of interest in toxicological and pharmacological research.[1][2]

Its core properties are summarized below.

Data Presentation: Physicochemical Properties
All quantitative data for 3-hydroxyacetanilide is summarized in the table below for easy

reference and comparison.
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Property Value Reference(s)

IUPAC Name N-(3-hydroxyphenyl)acetamide [3]

Synonyms

Metacetamol, 3-

Acetamidophenol, N-acetyl-m-

aminophenol, AMAP

[3]

CAS Number 621-42-1 [3]

Molecular Formula C₈H₉NO₂ [3]

Molecular Weight 151.16 g/mol [3]

Appearance
Light gray or off-white to tan

crystalline solid
[3][4]

Melting Point 145-148 °C (406 °F) [3][4]

Boiling Point 273.17 °C (rough estimate) [4]

pKa (Predicted) 9.50 ± 0.10 [4]

logP (Calculated) 0.7 [3]

Solubility

Water: < 1 mg/mL at 22 °C

(insoluble) Ethanol: ~5 mg/mL

DMSO: ~30 mg/mL DMF: ~30

mg/mL DMSO:PBS (1:4, pH

7.2): ~0.20 mg/mL

[3]

Spectroscopic Data
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Spectrum Type Key Features Reference(s)

UV-Vis (λmax) 246 nm (in Ethanol)

Infrared (IR)

Characteristic peaks expected

at: • ~3300-3500 cm⁻¹ (O-H,

N-H stretching) • ~3000-3100

cm⁻¹ (Aromatic C-H stretching)

• ~1650-1670 cm⁻¹ (C=O

Amide I band) • ~1500-1600

cm⁻¹ (Aromatic C=C

stretching, N-H bending)

[5][6]

¹H NMR

Expected chemical shifts (δ) in

a suitable solvent (e.g.,

DMSO-d₆): • ~2.0 ppm (singlet,

3H, -COCH₃) • ~6.5-7.5 ppm

(multiplets, 4H, aromatic

protons) • ~9.0-9.5 ppm

(singlet, 1H, -OH) • ~9.5-10.0

ppm (singlet, 1H, -NH)

[1][7]

¹³C NMR

Expected chemical shifts (δ) in

a suitable solvent (e.g.,

DMSO-d₆): • ~24 ppm (-

COCH₃) • ~105-130 ppm

(aromatic CH carbons) • ~140

ppm (aromatic C-N) • ~158

ppm (aromatic C-O) • ~168

ppm (C=O)

[8][9]

Mass (MS)

Electron Ionization (EI): • m/z

151: Molecular ion [M]⁺ • m/z

109: Base peak, [M - C₂H₂O]⁺

(loss of ketene) • m/z 43:

[CH₃CO]⁺

[3]

Experimental Protocols
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This section provides detailed methodologies for the chemical synthesis and analytical

quantification of 3-hydroxyacetanilide.

Synthesis of 3-Hydroxyacetanilide via Acetylation
This protocol details the synthesis of 3-hydroxyacetanilide from 3-aminophenol and acetic

anhydride.

Materials:

3-Aminophenol (66.0 g, 0.60 mol)

Acetic Anhydride (77.8 g, 0.76 mol)

Deionized Water

Beaker or Round-bottom flask (500 mL)

Stirring apparatus

Heating mantle or water bath

Buchner funnel and filter flask

Filter paper

Recrystallization solvent (e.g., water or ethanol/water mixture)

Methodology:

Reaction Setup: In a 500 mL beaker or round-bottom flask, suspend 66.0 g (0.60 mol) of 3-

aminophenol in 180 mL of deionized water.

Addition of Reagent: While stirring the suspension, slowly add 77.8 g (0.76 mol) of acetic

anhydride to the mixture. The reaction is exothermic, and the temperature may rise. Maintain

gentle stirring.

Reaction Progression: Continue stirring the mixture. A solid precipitate of 3-

hydroxyacetanilide will begin to form. The reaction is typically complete within 30-60 minutes
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at room temperature.

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner

funnel. Wash the crude product on the filter with several portions of cold deionized water to

remove unreacted starting materials and acetic acid byproduct.

Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal

amount of hot recrystallization solvent (e.g., water) until the solid just dissolves. c. If the

solution is colored, a small amount of activated charcoal can be added, the solution boiled

for a few minutes, and then hot-filtered to remove the charcoal. d. Allow the clear filtrate to

cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry thoroughly under vacuum or in a drying oven.

Characterization: Confirm the identity and purity of the final product by measuring its melting

point (expected: 145-148 °C) and using spectroscopic methods (IR, NMR).[10]

Quantification by Isocratic HPLC
This protocol describes a reverse-phase high-performance liquid chromatography (HPLC)

method for the separation and quantification of 3-hydroxyacetanilide, particularly in the

presence of its 2- and 4-hydroxy isomers.[11]

Materials and Equipment:

HPLC system with UV detector

Reverse-phase C18 column (e.g., µBondapak C18 or equivalent)

2-Propanol (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

Volumetric flasks and pipettes

Syringe filters (0.45 µm)
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Methodology:

Mobile Phase Preparation: a. Prepare the isocratic mobile phase by mixing 2-propanol,

methanol, and water in a volume ratio of 8:18:74 (v/v). b. For example, to prepare 1 liter of

mobile phase, combine 80 mL of 2-propanol, 180 mL of methanol, and 740 mL of water. c.

Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation: a. Accurately weigh a known amount of pure 3-

hydroxyacetanilide standard. b. Dissolve it in a suitable solvent (e.g., mobile phase or

methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a

series of working standards by serial dilution of the stock solution to create a calibration

curve (e.g., 1-100 µg/mL).

Sample Preparation: a. Dissolve the sample containing 3-hydroxyacetanilide in the mobile

phase to an expected concentration within the calibration range. b. Filter the sample solution

through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Column: µBondapak C18 (or equivalent reverse-phase C18 column)

Mobile Phase: 2-Propanol:Methanol:Water (8:18:74, v/v)

Flow Rate: 1.0 mL/min (representative value, optimization may be required)

Injection Volume: 10 µL (representative value)

Detection: UV at 246 nm

Run Time: Approximately 22 minutes

Analysis: a. Inject the standard solutions to establish a calibration curve of peak area versus

concentration. b. Inject the prepared sample solutions. c. Identify the 3-hydroxyacetanilide

peak by its retention time compared to the standard. d. Quantify the amount of 3-

hydroxyacetanilide in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams, created using the DOT language, illustrate key logical and

experimental workflows related to 3-hydroxyacetanilide.

Synthesis and Purification Workflow
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Workflow for the synthesis and purification of 3-hydroxyacetanilide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1676320?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC Analysis Workflow
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Logical workflow for the HPLC analysis of 3-hydroxyacetanilide.

Metabolic Pathway of 3-Hydroxyacetanilide
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Phase I Metabolism
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Metabolism of 3-hydroxyacetanilide to reactive intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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